molecular formula C10H10O B1586527 2,3-Dimethylbenzofuran CAS No. 3782-00-1

2,3-Dimethylbenzofuran

Cat. No. B1586527
CAS RN: 3782-00-1
M. Wt: 146.19 g/mol
InChI Key: YGBXXWTZWLALGR-UHFFFAOYSA-N
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Description

2,3-Dimethylbenzofuran is an organic compound with the molecular formula C10H10O . It has a molecular weight of 146.19 . It naturally occurs in Latakia tobacco and cade oil . It has a nutty spicy aroma .


Synthesis Analysis

There are several methods for the synthesis of benzofuran derivatives, including 2,3-Dimethylbenzofuran . These methods involve various catalysts and reagents, such as hypervalent iodine reagents, ruthenium, and indium (III) halides .


Molecular Structure Analysis

The molecular structure of 2,3-Dimethylbenzofuran consists of a benzene ring fused to a furan . The furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom .


Chemical Reactions Analysis

2,3-Dimethylbenzofuran can undergo various chemical reactions. For instance, it can be acetylated in a ‘non-conventional’ Friedel–Crafts reaction .


Physical And Chemical Properties Analysis

2,3-Dimethylbenzofuran has a refractive index of 1.554, a boiling point of 101-102 °C at 19 mmHg, and a density of 1.034 g/mL at 25 °C . It also has a polar surface area of 13 Å2 and a molar volume of 138.9±3.0 cm^3 .

Scientific Research Applications

Chemical Reactions and Modifications

2,3-Dimethylbenzofuran has been a subject of interest in various chemical reactions and structural modifications. A study explored its halogenation, revealing that chlorination and bromination predominantly lead to side-chain substituted products. The reaction mechanism varies between heterolytic and free-radical, influencing the product's position (Baciocchi, Clementi, & Sebastiani, 1974). Additionally, acetylation of 2,3-dimethylbenzofuran was investigated, resulting in products like 6-acetyl-2,3-dimethyl-benzofuran and 2-acetyl-3-ethylbenzofuran, providing insight into unconventional Friedel–Crafts reactions (Baciocchi, Cipiciani, Clementi, & Sebastiani, 1978).

Photocatalytic Degradation Studies

The compound's role in photocatalytic degradation processes has been examined. A study focused on the photocatalytic degradation of carbofuran, a derivative of 2,3-dimethylbenzofuran, using semiconductor oxides. This study provided valuable insights into the degradation mechanisms and efficiency of different photocatalysts (Mahalakshmi, Arabindoo, Palanichamy, & Murugesan, 2007).

Synthesis of Derivatives and Analogues

There has been significant interest in synthesizing and studying derivatives and analogues of 2,3-dimethylbenzofuran. For instance, the synthesis and structural characterization of aminoalkanol derivatives of 2,3-dihydro-2,2-dimethyl-7-benzofuranol, with potential β-adrenolytic and anxiolytic activity, were investigated (Kossakowski, Hejchman, & Wolska, 2002). Another study detailed the synthesis of nitro, amino, and acetamino derivatives of 2,3-dimethylbenzofuran, exploring alternative routes for these compounds (Kawase, Takata, & Hikishima, 1971).

Applications in Drug Discovery and Pharmacology

2,3-Dimethylbenzofuran derivatives have been explored in the context of drug discovery and pharmacology. For example, the design and synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine, a selective serotonin 2C agonist, highlights the potential pharmacological applications of these compounds (Cheng, Giguère, Lv, Roth, & Kozikowski, 2015).

Safety And Hazards

When handling 2,3-Dimethylbenzofuran, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

While specific future directions for 2,3-Dimethylbenzofuran are not mentioned in the available resources, benzofuran derivatives, including 2,3-Dimethylbenzofuran, have been studied for their various biological activities and drug prospects . This suggests potential future research directions in exploring its applications in the pharmaceutical industry .

properties

IUPAC Name

2,3-dimethyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-7-8(2)11-10-6-4-3-5-9(7)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBXXWTZWLALGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063191
Record name Benzofuran, 2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6063191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear to yellow liquid; Nutty spicy aroma
Record name 2,3-Dimethylbenzofuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1486/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

101.00 to 102.00 °C. @ 19.00 mm Hg
Record name 2,3-Dimethylbenzofuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033176
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water, Soluble in fats, Soluble (in ethanol)
Record name 2,3-Dimethylbenzofuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1486/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.031-1.037
Record name 2,3-Dimethylbenzofuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1486/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2,3-Dimethylbenzofuran

CAS RN

3782-00-1
Record name 2,3-Dimethylbenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3782-00-1
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Record name 2,3-Dimethylbenzofuran
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Record name Benzofuran, 2,3-dimethyl-
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Record name Benzofuran, 2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6063191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dimethylbenzofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.133
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Record name 2,3-DIMETHYLBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
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Record name 2,3-Dimethylbenzofuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033176
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
206
Citations
E Baciocchi, S Clementi, GV Sebastiani - Journal of the Chemical …, 1974 - pubs.rsc.org
The chlorination and bromination of 2,3-dimethylbenzofuran lead predominantly to the formation of side-chain substituted products. The main product is 3-halogenomethyl-2-…
Number of citations: 7 pubs.rsc.org
CH Chou, WS Trahanovsky - The Journal of Organic Chemistry, 1986 - ACS Publications
Results (2-Methyl-3-benzofuryl) methyl benzoate (7) used in this work was prepared by the methylationof 3-benzofurancarboxylic acid (8), as indicated in Scheme I, to give 2-methyl-3-…
Number of citations: 37 pubs.acs.org
Y Kawase, S Takata, E Hikishima - Bulletin of the Chemical Society of …, 1971 - journal.csj.jp
Another route to the synthesis of nitro, amino, and acetamino derivatives of 2,3-dimethylbenzofuran was explored. The cyclo-dehydration of 3-(m- and p-nitrophenoxy)butanones by …
Number of citations: 16 www.journal.csj.jp
B Schlegel, A Härtl, FA Gollmick, U Gräfe - The Journal of Antibiotics, 2003 - jstage.jst.go.jp
In the course of our continuing screening for inhibitors of xanthine oxidase and peroxidase as key enzymes of purine metabolism and oxygen radical generation1, 2) we found the …
Number of citations: 9 www.jstage.jst.go.jp
G Hinger, M Brinkmann, K Bluhm, A Sagner… - … Science and Pollution …, 2011 - Springer
Purpose Heterocyclic aromatic compounds containing nitrogen, sulfur, or oxygen heteroatoms (NSO-HET) have been detected in air, soil, marine, and freshwater systems. However, …
Number of citations: 64 link.springer.com
E Baciocchi, A Cipiciani, S Clementi… - Journal of the Chemical …, 1978 - pubs.rsc.org
In the acetylation of 2,3-dimethylbenzofuran (I) by Ac2O and SnCl4 in 1,2-dichloroethane, besides the main product of the reaction, 6-acetyl-2,3-dimethyl-benzofuran (IV), 2-acetyl-3-…
Number of citations: 1 pubs.rsc.org
W Adam, M Sauter, C Zünkler - Chemische Berichte, 1994 - Wiley Online Library
Irradiation (λ > 366 nm) of the quinone methides 3, which were formed by valence isomerization of the methyl‐, chloro‐, and tert‐butyl‐substituted 2,3‐dimethylbenzofuran epoxides 2, …
A Eisentraeger, C Brinkmann, H Hollert… - … and Chemistry: An …, 2008 - Wiley Online Library
Heterocyclic aromatic hydrocarbons containing nitrogen, sulfur, or oxygen (NSO‐HET), have been detected in air, soil, sewage sludge, marine environments, and freshwater sediments. …
Number of citations: 112 setac.onlinelibrary.wiley.com
HD Choi, PJ Seo, BW Son - Journal of the Korean Chemical …, 2001 - koreascience.kr
a-Chlorosulfides1 in organic synthesis are well recog nized as important sources of reactive electrophiles for alkylation reactions of aromatics, alkenes, alkynes, eno lates and silyl enol …
Number of citations: 2 koreascience.kr
R Gaertner - Journal of the American Chemical Society, 1952 - ACS Publications
A Grignard reagent has been prepared from 3-(chloromethyl)-2-methylbenzofuran and allowed toread with carbon dioxide and ethyl chloroearbonate. Atrace of the normal product was …
Number of citations: 7 pubs.acs.org

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